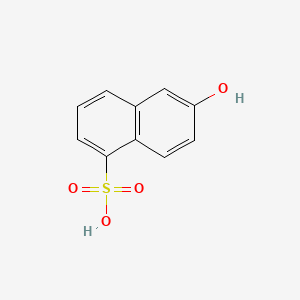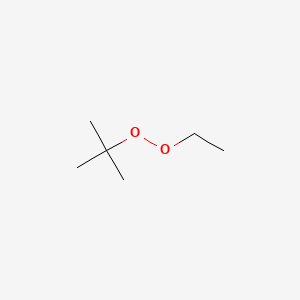
Copper (II) fluoroacetate
Vue d'ensemble
Description
Copper (II) fluoroacetate is a chemical compound with the formula Cu(C2H2FO2)2 It is a coordination complex where copper is in the +2 oxidation state, and it is coordinated to fluoroacetate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper (II) fluoroacetate can be synthesized through the reaction of copper (II) oxide or copper (II) hydroxide with fluoroacetic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of copper (II) oxide or copper (II) hydroxide in fluoroacetic acid.
- Heating the mixture to facilitate the reaction.
- Crystallization of the product from the solution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where copper (II) oxide or hydroxide is continuously fed into a solution of fluoroacetic acid. The reaction conditions are optimized to ensure maximum yield and purity of the product. The resulting this compound is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Copper (II) fluoroacetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper (III) complexes under specific conditions.
Reduction: It can be reduced to copper (I) fluoroacetate or elemental copper using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The fluoroacetate ligands can be substituted with other ligands, such as chloride or acetate, in the presence of appropriate reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine.
Substitution: Ligand exchange reactions using reagents like sodium chloride or acetic acid.
Major Products Formed:
Oxidation: Copper (III) complexes.
Reduction: Copper (I) fluoroacetate or elemental copper.
Substitution: Copper (II) chloride or copper (II) acetate, depending on the substituting ligand.
Applications De Recherche Scientifique
Copper (II) fluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can facilitate various chemical transformations due to its unique reactivity.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials, including catalysts and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of copper (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. One of the key targets is aconitase, an enzyme involved in the citric acid cycle. This compound can inhibit aconitase by binding to its active site, leading to the disruption of cellular metabolism. This inhibition is often referred to as “lethal synthesis,” where the compound is metabolized to a toxic intermediate that exerts its effects .
Comparaison Avec Des Composés Similaires
Copper (II) fluoroacetate can be compared with other copper (II) complexes, such as:
Copper (II) acetate: Similar in structure but with acetate ligands instead of fluoroacetate. Copper (II) acetate is commonly used in organic synthesis and as a catalyst.
Copper (II) trifluoroacetate: Contains trifluoroacetate ligands and is used in similar applications as this compound but with different reactivity due to the presence of additional fluorine atoms.
Copper (II) chloride: A simpler copper (II) complex used in various industrial and laboratory applications.
Uniqueness: this compound is unique due to the presence of the fluoroacetate ligand, which imparts distinct chemical properties and reactivity. The fluorine atom in the ligand can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
copper;2-fluoroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3FO2.Cu/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZPTZRSLRIAV-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])F.C(C(=O)[O-])F.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4CuF2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174369 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20424-95-7 | |
| Record name | Acetic acid, fluoro-, copper(II) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid](/img/structure/B3368015.png)












